molecular formula C25H21N3O6S B2735071 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate CAS No. 851126-42-6

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate

Cat. No.: B2735071
CAS No.: 851126-42-6
M. Wt: 491.52
InChI Key: AMFONDNJLHPICO-UHFFFAOYSA-N
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Description

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate is a complex organic compound that features a pyrazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the nitrophenylthio and dimethoxybenzoate groups through nucleophilic substitution and esterification reactions, respectively. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its unique functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitrophenylthio group can participate in redox reactions, while the pyrazole core can engage in hydrogen bonding and π-π interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl benzoate
  • 3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate

Uniqueness

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitrophenylthio and dimethoxybenzoate groups allows for diverse chemical modifications and applications.

Properties

IUPAC Name

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S/c1-16-23(35-21-15-8-7-13-19(21)28(30)31)24(27(26-16)17-10-5-4-6-11-17)34-25(29)18-12-9-14-20(32-2)22(18)33-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFONDNJLHPICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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